

Non-stoichiometric zirconium nitride (ZrNx) thin film characterization

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Compound of Interest

Compound Name: *Zirconium nitride*

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An in-depth technical guide on the characterization of non-stoichiometric **zirconium nitride** (ZrNx) thin films, designed for researchers and scientists in materials science and related fields.

Introduction to Non-stoichiometric Zirconium Nitride (ZrNx)

Non-stoichiometric **zirconium nitride** (ZrNx) is a transition metal nitride that exhibits a wide range of tunable properties depending on its nitrogen content, denoted by the subscript 'x'. Stoichiometric **zirconium nitride** (ZrN), where $x \approx 1$, is a well-known hard, corrosion-resistant ceramic material with a characteristic gold-like color, high hardness, and metallic conductivity. [1][2][3] By varying the nitrogen concentration to create under-stoichiometric ($x < 1$) or over-stoichiometric ($x > 1$) films, it is possible to precisely control the material's structural, electrical, mechanical, and optical properties. [3][4] This tunability makes ZrNx thin films highly attractive for a variety of applications, including wear-resistant coatings, decorative finishes, diffusion barriers in microelectronics, and plasmonic materials. [5][6]

The properties of ZrNx are intrinsically linked to its phase composition and defect structure. Nitrogen vacancies (in under-stoichiometric films) or interstitials and the formation of different phases like orthorhombic Zr₃N₄ (in over-stoichiometric films) dramatically alter the electronic band structure and crystal lattice, thereby influencing the material's overall characteristics. [7][8] A thorough characterization of these films is crucial for understanding the structure-property relationships and for optimizing their performance in specific applications.

This guide provides an in-depth overview of the key techniques used to characterize ZrNx thin films, including detailed experimental protocols and data presentation, to assist researchers in this field.

Synthesis of ZrNx Thin Films

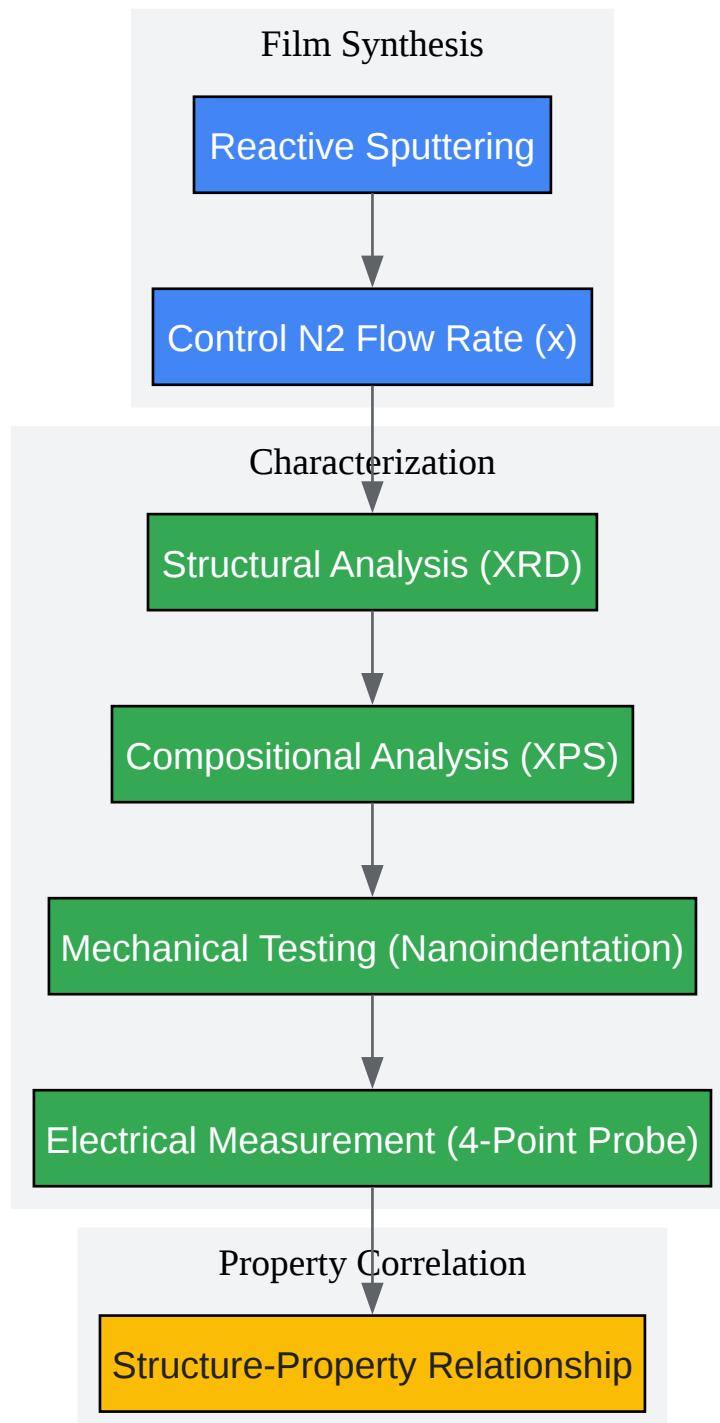
Reactive magnetron sputtering is a widely used physical vapor deposition (PVD) technique for synthesizing high-quality ZrNx thin films.^{[3][9]} The primary advantage of this method is the precise control it offers over the film's stoichiometry by adjusting the flow rate of the reactive nitrogen gas.

Experimental Protocol: Reactive DC Magnetron Sputtering

- **Substrate Preparation:** Substrates (e.g., silicon wafers, glass, or steel) are cleaned ultrasonically in successive baths of acetone and deionized water to remove surface contaminants.^[10] They are then dried with nitrogen gas.
- **Chamber Evacuation:** The substrates are loaded into a vacuum chamber, which is then evacuated to a high vacuum (typically $< 10^{-6}$ Torr) to minimize impurities.
- **Substrate Pre-treatment:** An in-situ plasma etching step, often using argon (Ar) ions, is performed to remove any native oxide layer and improve film adhesion.^[10]
- **Deposition:**
 - A high-purity zirconium (Zr) target is sputtered using an inert gas, typically Argon.^[9]
 - Nitrogen (N₂) is introduced into the chamber as a reactive gas. The key parameter, the nitrogen partial pressure or flow ratio (e.g., N₂ / (Ar + N₂)), is systematically varied to control the nitrogen content 'x' in the resulting ZrNx film.^{[7][8][11]}
 - Deposition parameters such as sputtering power, substrate temperature, and total pressure are kept constant to isolate the effect of nitrogen content.^[9]

Characterization Techniques and Protocols

A multi-technique approach is essential for a comprehensive understanding of ZrNx thin films. The logical workflow for synthesis and characterization is depicted below.



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Caption: General workflow for ZrNx thin film synthesis and characterization.

Structural Characterization: X-ray Diffraction (XRD)

XRD is used to identify the crystal phases, determine preferred orientation (texture), and measure lattice parameters.

Experimental Protocol:

- **Instrument Setup:** An X-ray diffractometer equipped with a copper anode (Cu K α radiation) is typically used.^[2] For thin film analysis, a glancing angle (GIXRD) or parallel-beam geometry is often employed to increase the interaction volume within the film.^{[2][12]}
- **Scan Parameters:** θ - 2θ scans are performed over a range that covers the expected diffraction peaks for Zr, ZrN, and Zr₃N₄ phases (e.g., 20° to 80°).
- **Data Analysis:**
 - The resulting diffraction patterns are compared with standard powder diffraction files (e.g., JCPDS-ICDD) to identify the phases present.^[2]
 - The lattice parameter can be calculated from the peak positions using Bragg's Law.
 - Crystallite size can be estimated from the peak broadening using the Scherrer formula.^[9]

Data Presentation: The evolution of crystal structure with increasing nitrogen content is a key finding. As the nitrogen flow ratio increases, the structure typically transitions from hexagonal close-packed (hcp) α -Zr to face-centered cubic (fcc) ZrN.^[9] At very high nitrogen ratios, a mixture of fcc-ZrN and orthorhombic Zr₃N₄, or a predominantly Zr₃N₄ phase, may form.^{[7][8]}

Nitrogen Flow Ratio (f = N2/(Ar+N2))	Observed Phases	Crystal Structure	Preferred Orientation
Low (e.g., < 0.2)	α -Zr, ZrN	hcp, fcc	-
Medium (e.g., 0.2 - 0.5)	ZrN	fcc (rock-salt)	(111) or (200)[3][13]
High (e.g., > 0.5)	ZrN + Zr ₃ N ₄	fcc + orthorhombic	-
Very High (e.g., > 0.85)	Zr ₃ N ₄ dominant	orthorhombic	-

Table 1: Typical phase evolution in ZrNx films as a function of nitrogen flow ratio during reactive sputtering.[7][8][9][14]

Compositional Characterization: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition (i.e., the N/Zr ratio, 'x') and the chemical bonding states of the elements.

Experimental Protocol:

- Instrument Setup: An XPS system with a monochromatic Al K α X-ray source is used.[15]
- Surface Cleaning: Since XPS is surface-sensitive, an initial scan is taken on the as-received surface, which typically shows oxygen and carbon contamination.[2][16] To analyze the bulk film composition, the surface is sputtered with an argon ion beam to remove the surface layer.[1][15]
- Data Acquisition: High-resolution spectra are acquired for the Zr 3d and N 1s core levels.[2]
- Data Analysis:
 - The spectra are background-subtracted (e.g., using a Shirley background).[15]

- Peak fitting is performed to deconvolute different chemical states. For example, the Zr 3d peak can be fitted with components corresponding to Zr-N (in ZrN and Zr₃N₄) and Zr-O bonds.[2][8]
- The atomic concentrations are calculated from the peak areas using relative sensitivity factors (RSFs).

Data Presentation: XPS analysis reveals the N/Zr ratio and the nature of chemical bonding.

Compound	Core Level	Binding Energy (eV)	Reference
ZrN	Zr 3d5/2	179.5 - 179.8	[2][8]
N 1s		397.3 - 397.5	[2][16]
Zr ₃ N ₄	Zr 3d5/2	180.1 - 181.0	[8]
N 1s	~396.5		[2]
ZrO ₂	Zr 3d5/2	181.7 - 182.0	[16]

Table 2: Reference binding energies for components observed in ZrNx thin films.

Mechanical Characterization: Nanoindentation

Nanoindentation is used to measure the hardness and elastic modulus of the thin films.

Experimental Protocol:

- Instrument Setup: A nanoindenter with a Berkovich (three-sided pyramid) diamond tip is commonly used.
- Measurement Technique: The Continuous Stiffness Measurement (CSM) technique is often employed, which allows for the measurement of properties as a function of indentation depth.[17]
- Indentation Depth: To minimize influence from the substrate, the maximum indentation depth is typically limited to less than 10% of the total film thickness (the "10% rule").[17][18][19]

- Data Analysis: The hardness and elastic modulus are calculated from the load-displacement curves using the Oliver-Pharr method.[\[20\]](#)

Data Presentation: The mechanical properties of ZrNx are highly dependent on the stoichiometry and phase composition.

Film Stoichiometry (x in ZrNx)	Phase	Hardness (GPa)	Young's Modulus (GPa)	Reference
$x \approx 1.0$	fcc-ZrN	~26	-	[21]
$x = 0.92 - 1.38$	ZrN + Zr3N4	18.3 - 19.0	210 - 234	[7] [8]

Table 3: Representative mechanical properties of ZrNx thin films.

Electrical Characterization: Four-Point Probe

This technique is used to measure the sheet resistance, from which the electrical resistivity can be calculated if the film thickness is known.

Experimental Protocol:

- Instrument Setup: A four-point probe setup with co-linear tungsten carbide tips is placed in contact with the film surface.
- Measurement: A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes.
- Calculation: The sheet resistance is calculated from the current and voltage. The electrical resistivity (ρ) is then determined by multiplying the sheet resistance by the film thickness.

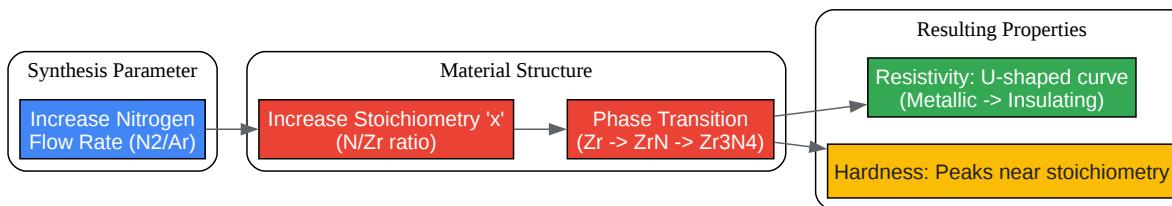
Data Presentation: The electrical resistivity of ZrNx is a strong function of its nitrogen content, transitioning from metallic to insulating behavior.

Nitrogen Content	Dominant Phase	Electrical Behavior	Resistivity ($\mu\Omega\cdot\text{cm}$)	Reference
Zr-rich ($x < 1$)	α -Zr + ZrN	Metallic	Increases with N	[13]
Stoichiometric ($x \approx 1$)	ZrN	Metallic	Minimum (~65)	[13]
N-rich ($x > 1$)	ZrN + Zr ₃ N ₄	Semiconductor/Insulator	Increases sharply	[4][13]

Table 4: Electrical resistivity trends in ZrNx films.[4][13]

Structure-Property Relationships

The characterization data reveals a clear and predictable relationship between the nitrogen content in ZrNx films and their resulting properties. This relationship is crucial for materials design and is summarized in the diagram below.



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Caption: Relationship between N2 flow, stoichiometry, and properties of ZrNx.

- Under-stoichiometric ($x < 1$): The material is a mixture of metallic α -Zr and fcc-ZrN. The resistivity increases as nitrogen atoms act as scattering centers for electrons.[13]
- Stoichiometric ($x \approx 1$): The film is primarily single-phase fcc-ZrN with high crystallinity. This state corresponds to the highest electrical conductivity (minimum resistivity) and high

hardness.[3][13][21]

- Over-stoichiometric ($x > 1$): Excess nitrogen leads to the formation of an insulating Zr_3N_4 phase. This disrupts the metallic ZrN lattice, causing a sharp increase in electrical resistivity and a potential decrease in hardness due to changes in bonding and structure.[4][7][8]

By carefully controlling the nitrogen content during synthesis, ZrN_x films can be engineered with a specific combination of properties tailored for advanced technological applications.

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